molecular formula C8H8F3NO2S B13587963 [4-(Difluoromethyl)-2-fluorophenyl]methanesulfonamide

[4-(Difluoromethyl)-2-fluorophenyl]methanesulfonamide

Cat. No.: B13587963
M. Wt: 239.22 g/mol
InChI Key: PVSQYFZODFDICF-UHFFFAOYSA-N
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Description

[4-(Difluoromethyl)-2-fluorophenyl]methanesulfonamide is a chemical compound characterized by the presence of difluoromethyl and fluorophenyl groups attached to a methanesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-fluorobenzyl chloride with difluoromethyl sulfonamide under basic conditions to yield the desired product. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of [4-(Difluoromethyl)-2-fluorophenyl]methanesulfonamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of recyclable catalysts and green chemistry principles can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

[4-(Difluoromethyl)-2-fluorophenyl]methanesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

    Oxidation and Reduction: The difluoromethyl group can undergo oxidation to form corresponding carboxylic acids or reduction to yield hydrocarbons.

    Coupling Reactions: The compound can be involved in cross-coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide in solvents like tetrahydrofuran (THF) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) or hydrogen gas in the presence of a palladium catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the difluoromethyl group can yield carboxylic acids, while reduction can produce hydrocarbons .

Scientific Research Applications

Chemistry

In chemistry, [4-(Difluoromethyl)-2-fluorophenyl]methanesulfonamide is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis .

Biology

Its ability to form stable complexes with biological molecules makes it a useful tool in biochemical assays.

Medicine

In medicine, this compound is being investigated for its potential as a therapeutic agent. Its unique chemical structure allows it to interact with specific molecular targets, making it a candidate for drug development.

Industry

In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications, including the manufacture of agrochemicals and pharmaceuticals .

Mechanism of Action

The mechanism of action of [4-(Difluoromethyl)-2-fluorophenyl]methanesulfonamide involves its interaction with specific molecular targets. The compound acts as an inhibitor of protoporphyrinogen oxidase (PPO), an enzyme involved in the biosynthesis of chlorophyll. By inhibiting PPO, the compound disrupts the formation of cell membranes, leading to the rapid drying and death of plant leaves. This mechanism makes it effective as a herbicide.

Comparison with Similar Compounds

Similar Compounds

    Sulfentrazone: A similar compound with a difluoromethyl group and a sulfonamide moiety.

    Fluorophenylmethanesulfonamide: Lacks the difluoromethyl group but shares similar chemical properties and applications.

Uniqueness

[4-(Difluoromethyl)-2-fluorophenyl]methanesulfonamide is unique due to the presence of both difluoromethyl and fluorophenyl groups, which enhance its reactivity and stability. This combination of functional groups makes it a versatile compound with a wide range of applications in various fields .

Properties

Molecular Formula

C8H8F3NO2S

Molecular Weight

239.22 g/mol

IUPAC Name

[4-(difluoromethyl)-2-fluorophenyl]methanesulfonamide

InChI

InChI=1S/C8H8F3NO2S/c9-7-3-5(8(10)11)1-2-6(7)4-15(12,13)14/h1-3,8H,4H2,(H2,12,13,14)

InChI Key

PVSQYFZODFDICF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(F)F)F)CS(=O)(=O)N

Origin of Product

United States

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